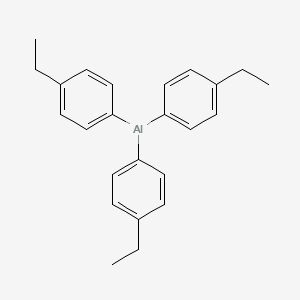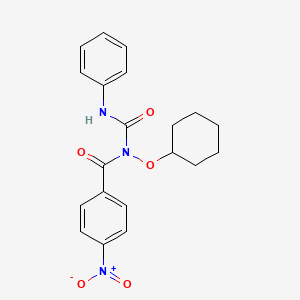
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a reaction between the nitrobenzene derivative and phenyl isocyanate.
Cyclohexyloxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions with heat.
Major Products
Reduction: Formation of N-(Cyclohexyloxy)-4-amino-N-(phenylcarbamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrobenzoic acid and phenylcarbamoyl amine.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamoyl group may also interact with proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclohexyloxy)-4-nitrobenzamide: Lacks the phenylcarbamoyl group.
N-(Phenylcarbamoyl)-4-nitrobenzamide: Lacks the cyclohexyloxy group.
4-Nitro-N-(phenylcarbamoyl)benzamide: Lacks the cyclohexyloxy group.
Uniqueness
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of all three functional groups (cyclohexyloxy, nitro, and phenylcarbamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
| 113459-98-6 | |
Molekularformel |
C20H21N3O5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-cyclohexyloxy-4-nitro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H21N3O5/c24-19(15-11-13-17(14-12-15)23(26)27)22(28-18-9-5-2-6-10-18)20(25)21-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,21,25) |
InChI-Schlüssel |
VXPZEAXCFDTHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)ON(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


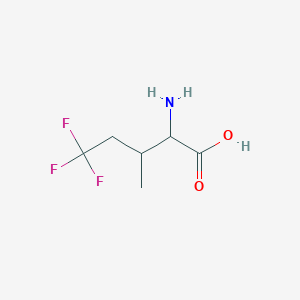

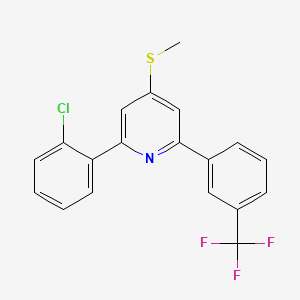


![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
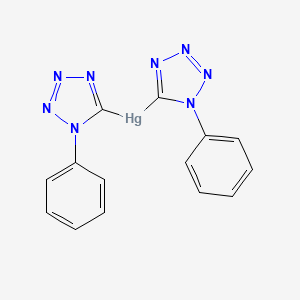

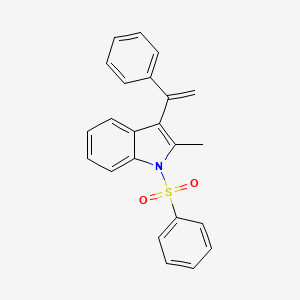

![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
